N-Nitrososimazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

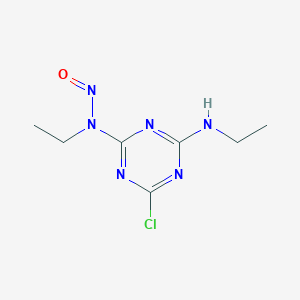

N-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N-ethylnitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN6O/c1-3-9-6-10-5(8)11-7(12-6)14(4-2)13-15/h3-4H2,1-2H3,(H,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVLOVNSJIXWJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)N(CC)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00215253 |

Source

|

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diethyl-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6494-81-1 |

Source

|

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diethyl-N-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006494811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N'-diethyl-N-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00215253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topic: The Formation of N-Nitrososimazine from Simazine Nitrosation: Mechanisms, Influencing Factors, and Analytical Considerations

An In-Depth Technical Guide for Researchers

Abstract: This technical guide provides a comprehensive overview of the formation of N-Nitrososimazine, a potent N-nitroso compound, from the nitrosation of the triazine herbicide simazine. N-nitroso compounds (NOCs) are classified as probable human carcinogens, and their formation in environmental and biological systems from widely used agricultural chemicals is a subject of significant toxicological concern.[1][2][3] This document delineates the chemical mechanisms and kinetics of simazine nitrosation, critically examines the environmental and experimental factors that influence reaction rates, and details authoritative analytical methodologies for the detection and quantification of this compound. The guide is intended for researchers, environmental scientists, and professionals in drug development and toxicology, offering field-proven insights and self-validating experimental frameworks.

Introduction: The Convergence of a Herbicide and Nitrosating Agents

N-nitroso compounds (NOCs) are a class of chemicals characterized by the N-N=O functional group.[3] Their significance in environmental and health sciences stems from their demonstrated carcinogenicity in numerous animal studies, leading to their classification as probable human carcinogens.[3][4][5][6] NOCs can be formed when a secondary or tertiary amine precursor reacts with a nitrosating agent, a reaction that can occur endogenously in the human stomach or in the external environment, such as in soil or water.[1][7][8]

Simazine (6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine) is a widely utilized herbicide belonging to the triazine class, used to control broadleaf weeds and annual grasses by inhibiting photosynthesis.[9][10] Its chemical structure contains two secondary amine moieties, making it a potential precursor for the formation of an N-nitroso derivative.

The intersection of simazine's widespread environmental presence with common nitrosating agents, such as nitrite (NO₂⁻) from nitrogen-based fertilizers or nitrogen oxides (NOx) in the atmosphere, creates a pathway for the formation of this compound (6-Chloro-N,N′-diethyl-N-nitroso-1,3,5-triazine-2,4-diamine).[11][12] Understanding the dynamics of this transformation is critical for assessing the potential health risks associated with simazine use.

Chemical Mechanism and Kinetics of Simazine Nitrosation

The nitrosation of simazine is fundamentally an electrophilic substitution reaction targeting the secondary amine nitrogen atoms. The reaction's progress and rate are highly dependent on the specific nitrosating agent and the ambient chemical conditions, particularly pH.

The Role of pH and the Nitrosating Agent

The most common nitrosating agent in aqueous environments is nitrous acid (HNO₂), which is formed from nitrite salts in acidic conditions. Nitrous acid exists in equilibrium with dinitrogen trioxide (N₂O₃), which is a much more potent nitrosating agent.

Reaction Sequence:

-

Formation of Nitrous Acid: NaNO₂ + H⁺ ⇌ HNO₂ + Na⁺

-

Formation of the Active Nitrosating Agent: 2HNO₂ ⇌ N₂O₃ + H₂O

-

Electrophilic Attack: The N₂O₃ then attacks the lone pair of electrons on one of the secondary amine nitrogens of the simazine molecule.

This mechanism explains the strong pH dependence of the reaction. The formation of this compound is most favorable under acidic conditions (pH 2-4), where the concentration of the active nitrosating agent (N₂O₃) is maximized.[13] At very low pH, the reaction rate can decrease as the amine precursor itself becomes protonated, rendering it less nucleophilic.[14] In neutral or basic conditions, the reaction is significantly slower, though it can be catalyzed by other species like formaldehyde.[14]

Caption: Mechanism of acid-catalyzed this compound formation.

Factors Influencing Reaction Rate

The efficiency and rate of this compound formation are not constant but are influenced by a multifactorial system. Understanding these parameters is key to predicting formation potential in various matrices.

| Factor | Effect on Formation Rate | Causality / Rationale | Authoritative Source |

| pH | Increases significantly in acidic conditions (optimum pH 2-5). | Facilitates the formation of the active nitrosating agent (N₂O₃) from nitrite. Reaction is strongly inhibited at pH > 5 in aqueous suspensions. | [11][12][13] |

| Nitrite/NOx Conc. | Increases with higher concentrations. | Follows standard chemical kinetics; higher reactant concentrations lead to more frequent molecular collisions and a faster reaction rate. | [8][11] |

| Simazine Conc. | Increases with higher concentrations. | As the amine precursor, higher simazine concentration increases the probability of a successful reaction with the nitrosating agent. | [8] |

| Temperature | Increases with higher temperatures. | Provides the necessary activation energy for the reaction, accelerating the rate, as with most chemical reactions. | General Chemistry Principle |

| Catalysts | Increases in the presence of species like fulvic acid or acetic acid. | These can act as proton donors or carriers, facilitating the formation of the nitrosating agent, especially in less acidic conditions. | [13] |

| Inhibitors | Decreases in the presence of ascorbic acid (Vitamin C) or α-tocopherol (Vitamin E). | These compounds are antioxidants that can reduce the nitrosating agent, effectively scavenging it before it can react with simazine. | [2] |

| Physical Matrix | Varies. For dry powders, the rate is inversely proportional to grain size and air moisture. | Smaller grain size increases surface area for reaction. Moisture can either facilitate ion mobility or, at high levels, dilute reactants. | [11] |

Toxicological Significance of this compound

While simazine itself has a defined toxicological profile, its conversion to this compound represents a significant increase in hazard, a phenomenon known as "toxification."[15]

The primary concern with N-nitroso compounds is their genotoxicity and carcinogenicity.[6] After metabolic activation by cytochrome P450 enzymes, they can form alkylating agents that damage DNA, leading to mutations and potentially initiating cancer.[6] While this compound itself has not been extensively studied for carcinogenicity, the evidence from analogous compounds is overwhelming. The vast majority of the hundreds of N-nitroso compounds tested have been shown to be carcinogenic in animal models.[12]

Crucially, direct studies have demonstrated that this compound is more clastogenic (capable of causing breaks in chromosomes) than its parent compound, simazine.[12] This indicates a greater potential for DNA damage. Therefore, the interaction between simazine and nitrite/nitrate is considered a greater-than-additive interaction for genotoxicity, meaning the resulting product is more toxic than the sum of its precursors.[12]

Analytical Methodologies for Detection and Quantification

The reliable detection of trace levels of this compound requires highly sensitive and selective analytical techniques. The low concentrations expected in environmental or biological samples necessitate methods with low limits of quantification (LOQ).

Core Analytical Techniques

Modern analytical chemistry relies on hyphenated chromatographic and mass spectrometric techniques to achieve the required sensitivity and specificity for nitrosamine analysis.

| Technique | Description | Advantages | Disadvantages |

| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry. Separates compounds in a liquid phase followed by highly selective mass detection. | Highly versatile for a wide range of nitrosamines, including less volatile ones. Offers excellent sensitivity and specificity. The most widely used technique. | Matrix effects can suppress ion signals, requiring careful sample cleanup. |

| GC-MS/MS | Gas Chromatography-Tandem Mass Spectrometry. Separates volatile compounds in a gas phase before mass detection. | Excellent for volatile nitrosamines. Headspace injection can minimize matrix contamination. | Not suitable for non-volatile or thermally unstable compounds. Simazine and its nitroso-derivative may require derivatization. |

| LC-HRMS | Liquid Chromatography-High Resolution Mass Spectrometry. Provides very accurate mass measurements, allowing for confident identification and differentiation from interferences. | High selectivity helps differentiate true nitrosamines from isobaric interferences, ensuring result reliability. | May have slightly lower sensitivity for quantification compared to triple quadrupole MS/MS in some cases. |

| HPLC-TEA | High-Performance Liquid Chromatography with Thermal Energy Analyzer. TEA is a highly selective detector for N-nitroso compounds. | Historically a gold standard due to its high selectivity for the nitroso group, reducing false positives. | Less common in modern labs; lower sensitivity than current MS techniques. |

Self-Validating Experimental Protocol: this compound in Water

This protocol describes a robust, self-validating workflow for the quantification of this compound in a water sample using Solid Phase Extraction (SPE) and LC-MS/MS. The inclusion of an isotopically labeled internal standard is critical for trustworthiness, as it corrects for variations in sample preparation and instrument response.

Objective: To accurately quantify this compound at trace levels (ng/L) in a surface water sample.

Materials:

-

Water Sample (1 L), collected in an amber glass bottle.

-

This compound analytical standard.

-

Isotopically Labeled this compound (e.g., d4-N-Nitrososimazine) as an internal standard (IS).

-

SPE Cartridges (e.g., Polymeric Reversed-Phase).

-

Methanol, Acetonitrile (HPLC or MS grade).

-

Formic Acid (MS grade).

-

Reagent Water (Type I).

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of this compound in methanol.

-

Perform serial dilutions to create calibration standards ranging from 0.1 to 100 ng/mL.

-

Prepare a stock solution of the internal standard (IS).

-

-

Sample Preparation (SPE):

-

Fortify the 1 L water sample with a known amount of the IS. This is a critical step for quality control.

-

Condition the SPE cartridge with methanol followed by reagent water.

-

Load the water sample onto the SPE cartridge at a controlled flow rate. This compound and the IS will be retained.

-

Wash the cartridge with water to remove interfering salts and polar compounds.

-

Elute the analytes from the cartridge with a small volume of methanol or acetonitrile.

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, precise volume (e.g., 200 µL) of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a C18 reversed-phase column to separate this compound from other matrix components. A typical mobile phase would be a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification. Monitor at least two specific precursor-to-product ion transitions for both this compound and the IS to ensure identity and accuracy. For example:

-

This compound: m/z 231.1 → [Product Ion 1], m/z 231.1 → [Product Ion 2]

-

IS (d4-N-Nitrososimazine): m/z 235.1 → [Product Ion 1'], m/z 235.1 → [Product Ion 2']

-

-

-

Data Analysis & Quality Control:

-

Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the calibration standards.

-

Quantify this compound in the sample by comparing its area ratio to the calibration curve.

-

The consistent recovery of the internal standard across all samples and standards validates the extraction efficiency.

-

Analyze a fortified sample (spike) and a method blank with each batch to confirm accuracy and absence of contamination.

-

Caption: Workflow for this compound analysis in water.

Conclusion and Future Directions

The formation of this compound from the nitrosation of simazine is a chemically plausible and toxicologically significant process. The reaction is heavily favored in acidic environments rich in nitrosating agents, conditions that can be found in certain soils, industrial effluents, and within the mammalian stomach. Given the potent genotoxicity of N-nitroso compounds, the potential for this transformation warrants careful risk assessment.

Future research should focus on:

-

Environmental Monitoring: Widespread monitoring of soils and water bodies where simazine and nitrogen fertilizers are co-applied to determine the real-world occurrence of this compound.

-

In-Vivo Studies: Further investigation into the extent of endogenous formation of this compound in animal models following oral co-administration of simazine and nitrite.

-

Toxicological Evaluation: A full carcinogenic bioassay of this compound to definitively classify its risk relative to other N-nitroso compounds.

By employing the robust analytical frameworks described herein and understanding the key chemical drivers of formation, the scientific community can effectively evaluate and mitigate the potential risks associated with this environmental contaminant.

References

- Jain, D., Chaudhary, P., Varshney, N., Janmeda, P. (n.d.). Carcinogenic effects of N-nitroso compounds in the environment. CABI Digital Library.

- Delaware Health and Social Services. (n.d.). N-NITROSO COMPOUNDS.

- Prajapati, H. N., et al. (2024).

- Iamnarm, C. (n.d.). iV-NITROSO COMPOUNDS : ENVIRONMENTAL CARCINOGENS. ScienceAsia.

- Mirvish, S. S. (1977). N-nitroso compounds: their chemical and in vivo formation and possible importance as environmental carcinogens. Journal of Toxicology and Environmental Health.

- (n.d.). Carcinogenic effects of N-nitroso compounds in the environment.

- (n.d.). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.

- Hotchkiss, J. (1981). Analytical methodology for sample preparation, detection, quantitation, and confirmation of N-nitrosamines in foods. Semantic Scholar.

- FDA. (n.d.). LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals.

- Janzowski, C., Klein, R., & Preussmann, R. (1980). Formation of N-nitroso compounds of the pesticides atrazine, simazine and carbaryl with nitrogen oxides.

- EPA. (n.d.). N-Nitrosodimethylamine.

- ATSDR. (n.d.). Toxicological Profile for N-Nitrosodimethylamine (NDMA).

- (n.d.). Toxicology of N-Nitroso Compounds. tonylutz.net.

- National Toxicology Program. (2021). N-Nitrosamines: 15 Listings. 15th Report on Carcinogens.

- ATSDR. (n.d.). Background Information for Simazine.

- Wikipedia. (n.d.). Simazine.

- National Center for Biotechnology Information. (n.d.). Table 5, Effect of Simazine on Nitrate: Carcinogenicity Effect of Nitrate on Simazine: Carcinogenicity.

- (n.d.). Formation, Adsorption, and Stability of N -Nitrosoatrazine in Water and Soil.

- Roy, K., et al. (n.d.). Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review.

- Lee, H., et al. (2022). An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals.

- Jablonowski, N. D., & Schäffer, A. (2011).

Sources

- 1. journal.environcj.in [journal.environcj.in]

- 2. scienceasia.org [scienceasia.org]

- 3. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. tonylutz.net [tonylutz.net]

- 6. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-nitroso compounds: their chemical and in vivo formation and possible importance as environmental carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Simazine - Wikipedia [en.wikipedia.org]

- 10. Chemistry and fate of simazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Formation of N-nitroso compounds of the pesticides atrazine, simazine and carbaryl with nitrogen oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Table 5, Effect of Simazine on Nitrate: Carcinogenicity Effect of Nitrate on Simazine: Carcinogenicity - Interaction Profile for: Atrazine, Deethylatrazine, Diazinon, Nitrate, and Simazine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Background Information for Simazine - Interaction Profile for: Atrazine, Deethylatrazine, Diazinon, Nitrate, and Simazine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijpsjournal.com [ijpsjournal.com]

- 18. [PDF] Analytical methodology for sample preparation, detection, quantitation, and confirmation of N-nitrosamines in foods. | Semantic Scholar [semanticscholar.org]

- 19. fda.gov [fda.gov]

An In-Depth Technical Guide to N-Nitrososimazine: Synthesis, Characterization, and Research Applications

For Research Purposes Only

Abstract

This technical guide provides a comprehensive overview of N-Nitrososimazine, a significant N-nitroso derivative of the triazine herbicide, simazine. The formation of such N-nitroso compounds is a critical area of study in environmental science and toxicology due to their potential carcinogenicity. This document details the synthetic pathways to this compound, outlines key analytical techniques for its characterization, and discusses its primary applications in research, particularly as an analytical standard. Given the hazardous nature of N-nitroso compounds, this guide also emphasizes the stringent safety protocols required for its handling and disposal. This paper is intended for an audience of researchers, scientists, and professionals in drug development and environmental analysis who require a detailed understanding of this specific compound for their work.

Introduction: The Significance of this compound

This compound (CAS 6494-81-1) is the N-nitroso derivative of simazine, a widely used triazine herbicide.[1] The formation of N-nitrosamines from precursor amines, such as pesticides, and nitrosating agents is a subject of considerable scientific and regulatory concern.[2] N-nitroso compounds as a class are recognized as potent carcinogens and mutagens.[3][4] The presence of nitrosamine impurities in various products has led to significant recalls and heightened scrutiny from regulatory bodies.[5]

Simazine itself, when exposed to nitrite under acidic conditions, can undergo nitrosation to form this compound.[6] This reaction can potentially occur in the environment, particularly in acidic soils or water bodies where both the herbicide and nitrites are present. Consequently, this compound serves as a crucial analytical standard for monitoring the potential formation of this carcinogen in environmental samples and for studying the fate of triazine herbicides.[7] Understanding its synthesis and characterization is paramount for accurate detection and risk assessment.

Synthesis of this compound

The synthesis of this compound involves the introduction of a nitroso group (-N=O) onto one of the secondary amine functionalities of the simazine molecule. The most common method for this transformation is the reaction of the parent amine with a nitrosating agent under acidic conditions.

Causality of Experimental Choices

The selection of a nitrosating agent and reaction conditions is critical for the successful synthesis of this compound. Sodium nitrite (NaNO₂) is a readily available and effective nitrosating agent when used in conjunction with a strong acid.[8] The acid protonates the nitrite ion to form nitrous acid (HNO₂), which is the active nitrosating species. The reaction is typically carried out in a suitable solvent that can dissolve the reactants and facilitate the reaction. Given that many N-nitrosamines are sensitive to light and heat, the reaction is often performed at low temperatures and in the dark to minimize degradation of the product.

An alternative approach involves the use of nitrogen oxides (NOx) as the nitrosating agent.[9] This method can be effective but may require specialized equipment to handle the gaseous reactants safely. For laboratory-scale synthesis, the use of sodium nitrite and a strong acid is generally more practical.

Experimental Protocol: N-Nitrosation of Simazine

The following is a representative protocol for the synthesis of this compound. Extreme caution must be exercised when performing this synthesis due to the highly carcinogenic nature of the product. All work must be conducted in a certified chemical fume hood with appropriate personal protective equipment.

Materials:

-

Simazine (C₇H₁₂ClN₅)

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl), concentrated

-

Dichloromethane (CH₂Cl₂)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Distilled water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for filtration

Procedure:

-

In a round-bottom flask, dissolve a known quantity of simazine in dichloromethane.

-

Cool the solution in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add an aqueous solution of sodium nitrite to the cooled simazine solution.

-

While maintaining the low temperature, add concentrated hydrochloric acid dropwise to the reaction mixture. The pH of the aqueous layer should be acidic (pH 1-2).

-

Allow the reaction to stir at 0-5 °C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with cold distilled water and a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator under reduced pressure at a low temperature.

-

The resulting solid or oil is crude this compound, which can be further purified by column chromatography if necessary.

dot

Caption: A schematic overview of the synthesis workflow for this compound.

Characterization of this compound

Accurate characterization of the synthesized this compound is essential to confirm its identity and purity. A combination of spectroscopic techniques is typically employed for this purpose.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₁₁ClN₆O), the expected molecular weight is approximately 230.65 g/mol .[1] The mass spectrum of N-nitrosamines often shows a characteristic loss of the nitroso group (NO, 30 Da).[10][11] Other fragmentation pathways may also be observed, providing further structural information.

Table 1: Hypothetical Mass Spectrometry Data for this compound

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Possible Fragment Ion |

| 230 | 85 | [M]⁺ (Molecular Ion) |

| 200 | 100 | [M-NO]⁺ |

| 173 | 45 | [M-NO-C₂H₅]⁺ |

| 145 | 30 | Further fragmentation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | -CH₂- (ethyl) | 3.5 - 4.0 |

| ¹H | -CH₃ (ethyl) | 1.2 - 1.5 |

| ¹³C | Triazine ring carbons | 160 - 170 |

| ¹³C | -CH₂- (ethyl) | 40 - 50 |

| ¹³C | -CH₃ (ethyl) | 12 - 18 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, key absorption bands would be expected for the N-N=O group, the C-N bonds, and the triazine ring. The N=O stretching vibration in nitrosamines typically appears in the region of 1400-1500 cm⁻¹.[12]

Table 3: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~2970 | Medium | C-H stretch (aliphatic) |

| ~1550 | Strong | C=N stretch (triazine ring) |

| ~1450 | Strong | N=O stretch (nitrosamine) |

| ~1380 | Medium | C-H bend (aliphatic) |

| ~800 | Strong | C-Cl stretch |

dot

Caption: Logical flow for the analytical characterization of this compound.

Research Applications of this compound

The primary application of this compound in a research context is as a certified reference material or analytical standard.[7] Its use is crucial in several areas:

-

Environmental Monitoring: this compound is used to develop and validate analytical methods for the detection of this specific nitrosamine in environmental matrices such as soil and water.[2][6] This is particularly important in agricultural areas where simazine has been extensively used.

-

Toxicological Studies: As a suspected carcinogen, pure this compound is required for in vitro and in vivo toxicological studies to assess its genotoxicity, mutagenicity, and carcinogenic potential.[3][13] Such studies are essential for understanding the risks associated with the environmental formation of this compound.

-

Food Safety Analysis: There is a potential for this compound to form in food products that have been treated with simazine and also contain nitrites. Analytical methods using this compound as a standard are necessary to ensure food safety.

-

Method Development: Researchers developing new analytical techniques for the detection of trace levels of nitrosamines can use this compound to test the sensitivity, specificity, and accuracy of their methods.[6]

Safety and Handling

N-nitroso compounds, including this compound, are classified as probable human carcinogens and must be handled with extreme care.[4]

-

Engineering Controls: All work with this compound, including synthesis, purification, and preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.

-

Personal Protective Equipment (PPE): Appropriate PPE, including a lab coat, safety goggles, and nitrile gloves, must be worn at all times. Double gloving is recommended.

-

Waste Disposal: All waste materials contaminated with this compound, including glassware, gloves, and reaction byproducts, must be disposed of as hazardous chemical waste according to institutional and national regulations.

-

Decontamination: All surfaces and equipment should be thoroughly decontaminated after use.

Conclusion

This compound is a compound of significant interest in the fields of environmental science, toxicology, and analytical chemistry. Its synthesis, while conceptually straightforward, requires strict adherence to safety protocols due to its carcinogenic nature. The characterization of this compound through a combination of mass spectrometry, NMR, and IR spectroscopy is essential for confirming its identity and purity. As a research tool, this compound is invaluable as an analytical standard for monitoring the environmental fate of simazine and for conducting toxicological assessments. Continued research into the formation, detection, and health effects of this compound is crucial for protecting human health and the environment.

References

- Brambilla, G., & Martelli, A. (2007). Genotoxic and carcinogenic risk to humans of drug-nitrite interaction products.

- Eisenbrand, G., Ungerer, O., & Preussmann, R. (1975). The reaction of nitrite with pesticides. II. Formation, chemical properties and carcinogenic activity of the N-nitroso derivative of N-methyl-1-naphthyl carbamate (carbaryl). Food and Cosmetics Toxicology, 13(3), 365-367.

-

Environmental Protection Agency (EPA). (1978). Analytical determination of N-nitroso compounds in pesticides by the United States Environmental Protection Agency--a preliminary study. IARC Scientific Publications, (19), 333-342.[2]

- Hoffmann, D., Brunnemann, K. D., Prokopczyk, B., & Djordjevic, M. V. (1994). Tobacco-specific N-nitrosamines and areca-derived N-nitrosamines: chemistry, biochemistry, carcinogenicity, and relevance to humans. Journal of Toxicology and Environmental Health, 41(1), 1-52.

-

International Agency for Research on Cancer (IARC). (1978). Some N-Nitroso Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, 17.[4]

-

Lijinsky, W., & Taylor, H. W. (1975). Carcinogenicity tests of N-nitroso derivatives of two drugs, phenmetrazine and methylphenidate. Cancer Letters, 1(6), 359-363.[14]

-

Lijinsky, W. (1977). Carcinogenicity and mutagenicity of N-nitroso compounds. Progress in Nucleic Acid Research and Molecular Biology, 17, 247-257.[3]

-

National Toxicology Program (NTP). (2021). 15th Report on Carcinogens. U.S. Department of Health and Human Services, Public Health Service.[4]

-

Onyx Scientific. (n.d.). N-nitrosamine Formation. Retrieved from [Link]

-

Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical Mass Spectrometry, 5(6), 395-408.[11]

-

Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261.[10]

-

Veeprho. (n.d.). Chemistry for The Formation of Nitrosamines. Retrieved from [Link]

-

Lijinsky, W., & Taylor, H. W. (1975). Carcinogenicity tests of N-nitroso derivatives of two drugs, phenmetrazine and methylphenidate. Cancer Letters, 1(6), 359-363.[14]

-

Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. (2020). International Journal of Environmental Research and Public Health, 17(15), 5349.[5]

-

Piskorz, M., & Urbanski, T. (1963). Ultraviolet and Infrared Spectra of Some Nitrosamines. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 11, 607-613.[12]

-

Borikar, S. P., & Paul, V. (2009). N-Nitrosation of Secondary Amines Using p-TSA-NaNO2 as a Novel Nitrosating Agent under Mild Conditions. Synthetic Communications, 39(4), 654-660.[8]

-

Zolfigol, M. A., Zebarjadian, M. H., Chehardoli, G., Keypour, H., Salehzadeh, S., & Shamsipur, M. (2001). A practical and efficient N-nitrosation of secondary amines was achieved using the [NO+·Crown·H(NO3)2−] complex, with easy preparation, handling, and complete solubility in dichloromethane. This relatively stable and efficient reagent acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions. The Journal of Organic Chemistry, 66(10), 3619-3620.[15]

-

Cohen, S. Z., & Zweig, G. (1978). Analytical determination of N-nitroso compounds in pesticides by the United States Environmental Protection Agency--a preliminary study. IARC scientific publications, (19), 333–342.[2]

-

Borths, C. J., et al. (2021). Tin(IV) Chloride—Sodium Nitrite as a New Nitrosating Agent for N-Nitrosation of Amines, Amides and Ureas under Mild and Heterogeneous Conditions. European Journal of Organic Chemistry, 2021(24), 3465-3472.[16]

-

Bretschneider, H., & Kober, E. (1980). Formation of N-nitroso compounds of the pesticides atrazine, simazine and carbaryl with nitrogen oxides. IARC scientific publications, (31), 329-339.[9]

-

National Center for Biotechnology Information (NCBI). (n.d.). Table 5, Effect of Simazine on Nitrate: Carcinogenicity Effect of Nitrate on Simazine: Carcinogenicity - Interaction Profile for: Atrazine, Deethylatrazine, Diazinon, Nitrate, and Simazine. Retrieved from [Link]

-

Hossain, M. A., & Islam, M. S. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.[17]

-

Rainey, W. T., Christie, W. H., Pritchard, C. A., & Lijinsky, W. (1976). Mass Spectra of N-Nitroso Compounds. Oak Ridge National Laboratory.[6]

-

LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

University of Nebraska - Lincoln. (2023). Extraction and Analytical Method for N-Nitrosoatrazine Using Liquid Chromatography Paired with Tandem Mass Spectrometry. Retrieved from [Link][6]

-

Zweig, G., Selim, S., Hummel, R., Mittelman, A., Wright, D. P., Law, C., & Regelman, E. (1980). Analytical survey of N-nitroso contaminants in pesticide products. IARC scientific publications, (31), 555-564.[7]

-

Borths, C. J., et al. (2021). Tin(IV) Chloride—Sodium Nitrite as a New Nitrosating Agent for N-Nitrosation of Amines, Amides and Ureas under Mild and Heterogeneous Conditions. European Journal of Organic Chemistry, 2021(24), 3465-3472.[16]

-

Jadhav, S. D., et al. (2022). Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Journal of AOAC International, 105(5), 1363-1369.[18]

-

Borikar, S. P., & Paul, V. (2009). N-Nitrosation of Secondary Amines Using p-TSA-NaNO2 as a Novel Nitrosating Agent under Mild and Heterogeneous Conditions. Synthetic Communications, 39(4), 654-660.[8]

-

Li, Y., et al. (2021). Recent advances in rapid detection techniques for pesticide residue: A review. Food Chemistry, 338, 128112.[19]

-

Ferrer, C., & Lozano, A. (2018). Current Role of Mass Spectrometry in the Determination of Pesticide Residues in Food. Current Analytical Chemistry, 14(1), 7-26.[20]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Analytical determination of N-nitroso compounds in pesticides by the United States Environmental Protection Agency--a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carcinogenicity and mutagenicity of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Nitrosamines: 15 Listings - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 7. Analytical survey of N-nitroso contaminants in pesticide products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Formation of N-nitroso compounds of the pesticides atrazine, simazine and carbaryl with nitrogen oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mass spectrometry of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 13. Dose-response study of the carcinogenicity of tobacco-specific N-nitrosamines in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carcinogenicity tests of N-nitroso derivatives of two drugs, phenmetrazine and methylphenidate | Semantic Scholar [semanticscholar.org]

- 15. Nitrosamine synthesis by nitrosation [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 18. researchgate.net [researchgate.net]

- 19. Recent advances in rapid detection techniques for pesticide residue: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

A Technical Guide to the Potential Occurrence and Analysis of N-Nitrososimazine in Agricultural Runoff

Abstract: The extensive use of s-triazine herbicides, such as simazine, in global agriculture raises concerns about the formation of potentially carcinogenic transformation products. This technical guide addresses the potential for N-Nitrososimazine, a potent N-nitrosamine, to form in agricultural environments and subsequently contaminate surface waters via runoff. We delve into the mechanisms of its formation, its environmental fate and transport, validated analytical methodologies for its detection, and the associated toxicological risks. This document is intended for researchers, environmental scientists, and regulatory professionals engaged in monitoring and assessing the environmental impact of agricultural practices.

Section 1: The Precursors – Simazine and Nitrosating Agents

Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) is a selective, pre-emergent herbicide first introduced in 1956 to control broadleaf weeds and annual grasses in a variety of crops and non-crop areas.[1][2] Its persistence in soil and water is variable, with reported half-lives ranging from under a month to several years depending on environmental conditions like soil type, moisture, and microbial activity.[3][4] Due to its mobility and stability, simazine and its degradation products are frequently detected in both surface and groundwater.[1][5]

The second critical component for the formation of this compound is the presence of nitrosating agents. In agricultural soils, the primary nitrosating agent is nitrite (NO₂⁻). Nitrite is a key intermediate in the nitrogen cycle, formed through the nitrification of ammonium (NH₄⁺) from nitrogen-based fertilizers.[6] The application of simazine has been shown to inhibit certain stages of nitrification, which can lead to an accumulation of nitrite in the soil, thereby increasing the potential for nitrosamine formation.[7]

The concern surrounding N-nitrosamines stems from their well-documented carcinogenicity. The vast majority of nitrosamines tested (over 90%) have been found to be carcinogenic in numerous animal species, and they are classified as probable human carcinogens (Group 2A) by the International Agency for Research on Cancer (IARC).[8][9] Their carcinogenic action is mediated by metabolic activation, which forms reactive intermediates that can alkylate DNA, leading to mutations and the initiation of cancer.[8]

Section 2: Formation Pathway of this compound

The formation of this compound occurs through the nitrosation of the secondary amine groups on the simazine molecule. This reaction is highly dependent on environmental conditions, primarily pH.

Causality of Formation: The reaction between simazine and nitrite to form this compound is favored under acidic conditions (pH < 5).[10] In this environment, nitrite is converted to nitrous acid (HNO₂), which is the active nitrosating agent. The secondary amine groups on the simazine molecule act as nucleophiles, attacking the nitrous acid to form the N-nitroso bond. Studies have confirmed that simazine can react with nitrogen oxides and nitrite to form this compound in laboratory settings and that this formation can also occur in vivo in rats administered both simazine and nitrite.[10]

Caption: Chemical formation pathway of this compound from its precursors.

Section 3: Environmental Fate and Transport in Agricultural Systems

Once formed, the potential for this compound to appear in agricultural runoff is governed by its physicochemical properties and its interaction with the soil environment.

Physicochemical Properties and Mobility: Simazine itself has a relatively low water solubility (5 mg/L) and a soil organic carbon-water partitioning coefficient (Koc) of approximately 135, indicating slight to high mobility depending on soil composition.[3] It is more likely to leach or be carried in runoff in sandy soils with low organic matter content.[1] While specific data for this compound is scarce, N-nitrosamines as a class are generally water-soluble and can be mobile in soil.

Transport via Runoff: Agricultural runoff is generated when rainfall or irrigation intensity exceeds the soil's infiltration capacity.[11] This surface flow can transport dissolved chemicals and chemicals sorbed to eroded soil particles.[6][11] Given the application of simazine to the soil surface and the presence of nitrogen fertilizers, the top layer of soil is the primary reaction zone for this compound formation. A high-intensity rainfall event following fertilizer and herbicide application creates a high-risk scenario for the transport of both parent simazine and any formed this compound into adjacent water bodies.[12]

Caption: Environmental fate and transport of this compound from field to water.

Section 4: Analytical Methodologies for Detection and Quantification

The detection of trace levels of N-nitrosamines in complex environmental matrices like agricultural runoff requires highly sensitive and selective analytical methods. The gold-standard techniques are based on chromatography coupled with mass spectrometry.

Core Principle: The analytical approach involves three key stages:

-

Extraction: Isolating the target analyte from the water sample and removing interfering matrix components.

-

Separation: Using chromatography to separate this compound from other compounds in the extract.

-

Detection: Employing mass spectrometry for unambiguous identification and quantification.

Recommended Protocol: Solid-Phase Extraction (SPE) followed by LC-MS/MS

This protocol provides a robust framework for the analysis of this compound.

-

Step 1: Sample Collection and Preservation

-

Collect a 500 mL water sample in an amber glass bottle.

-

Preserve the sample by adjusting the pH to > 8 with ammonium hydroxide and adding a quenching agent like ascorbic acid to prevent further nitrosamine formation.

-

Store at 4°C and extract within 7 days.

-

Causality: Amber glass prevents photodegradation. Alkaline pH and quenching agents inhibit the nitrosation reaction, ensuring the measured concentration reflects the original sample content.

-

-

Step 2: Solid-Phase Extraction (SPE)

-

Use a polymeric reversed-phase SPE cartridge (e.g., divinylbenzene-based).

-

Condition the cartridge sequentially with dichloromethane, methanol, and deionized water.

-

Pass the entire 500 mL water sample through the cartridge at a flow rate of 5-10 mL/min.

-

Wash the cartridge with deionized water to remove salts and polar interferences.

-

Dry the cartridge thoroughly under a stream of nitrogen.

-

Causality: SPE concentrates the analyte from a large sample volume onto a small sorbent bed, increasing sensitivity. The polymeric sorbent provides good retention for semi-polar compounds like this compound.

-

-

Step 3: Elution and Concentration

-

Elute the trapped analytes from the SPE cartridge with a small volume (e.g., 6 mL) of dichloromethane.

-

Concentrate the eluate to a final volume of 0.5 mL under a gentle stream of nitrogen.

-

Causality: The organic solvent disrupts the interaction between the analyte and the sorbent. Concentration further enhances the analytical sensitivity to achieve low detection limits.

-

-

Step 4: LC-MS/MS Analysis

-

Chromatography: Use a C18 reversed-phase HPLC column with a gradient elution program (e.g., water/methanol with formic acid).

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) mode. Monitor at least two specific precursor-to-product ion transitions for this compound for confident identification and quantification.

-

Causality: LC separates the target analyte from co-extracted matrix components. The MS/MS in MRM mode provides exceptional selectivity and sensitivity, as it monitors a specific fragmentation pathway unique to the target molecule, minimizing false positives.[13][14]

-

Table 1: Example LC-MS/MS Parameters for N-Nitrosamine Analysis

| Parameter | Setting | Rationale |

|---|---|---|

| Ionization Mode | ESI Positive | Provides good ionization efficiency for amine-containing compounds. |

| Precursor Ion (Q1) | [M+H]⁺ of this compound | Selects the protonated molecular ion of the target analyte. |

| Product Ion 1 (Q3) | Specific fragment ion | Primary transition for quantification, chosen for high abundance. |

| Product Ion 2 (Q3) | Second specific fragment ion | Confirmation transition to verify identity. |

| Collision Energy | Optimized value (eV) | Provides optimal fragmentation of the precursor ion. |

| Dwell Time | 50-100 ms | Ensures sufficient data points across the chromatographic peak. |

Caption: Workflow for the analytical determination of this compound in water.

Section 5: Documented Occurrence and Risk Assessment

While specific monitoring studies for this compound in agricultural runoff are not widely published, the occurrence of other N-nitrosamines in agricultural aquatic environments is documented. A study in the Jianghan Plain, an agricultural region in China, detected several N-nitrosamines, including NDMA and NDEA, in both groundwater and river water.[15] The study identified the use of nitrogen fertilizers and pesticides as primary sources.[15] Another study noted that mass loads of N-nitrosamines from farmland areas contributed significantly to river contamination.[16]

Toxicological Significance: The potential for this compound to be present in runoff is a significant concern. Although specific carcinogenicity data for this compound is limited, structure-activity relationships and the overwhelming evidence for the carcinogenicity of the N-nitrosamine class suggest it is likely to be a potent carcinogen.[10] The co-occurrence of simazine and high levels of nitrate/nitrite in water sources presents a plausible risk for the formation of this compound.[10] Given that many rural communities rely on surface water or shallow groundwater with minimal treatment, the presence of such contaminants poses a direct risk to public health.[15]

Section 6: Mitigation and Future Outlook

Mitigating the potential for this compound contamination requires a multi-faceted approach focused on agricultural best management practices (BMPs).

-

Nutrient Management: Optimizing the rate, timing, and placement of nitrogen fertilizers to match crop needs can reduce the amount of excess nitrogen available for conversion to nitrite.[11]

-

Integrated Weed Management: Reducing reliance on simazine through crop rotation, cover cropping, and the use of alternative herbicides can lower the precursor load in the environment.

-

Runoff Control: Implementing conservation tillage, planting cover crops, and establishing vegetative filter strips or riparian buffers can intercept runoff, slow water flow, and trap sediment and dissolved contaminants before they reach surface waters.[1]

Future Research: There is a clear need for targeted monitoring studies to determine the actual occurrence and concentration of this compound in agricultural runoff across different regions and farming systems. Further toxicological studies are also required to establish a definitive carcinogenic potency for this compound to allow for accurate risk assessments and the development of regulatory guidelines.

References

- The Role of N-Nitrosamines in Carcinogenesis: A Technical Guide - Benchchem. (n.d.). BenchChem.

- Toxicological Profile for N-Nitrosodimethylamine (NDMA). (n.d.). Agency for Toxic Substances and Disease Registry.

- Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medic

- Nitrosamines as Impurities in Drugs - Health Risk Assessment and Mitig

- N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. (n.d.). NCBI.

- Analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry.

- Chemistry and f

- Technical Factsheet on Simazine. (n.d.). EPA NEIS.

- Simazine. (n.d.).

- Simazine - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. (n.d.). NCBI.

- Analysis of N‐nitrosamines in environmental samples by mass spectrometry and gas chromatography mass spectrometry of dansyl deriv

- Formation of N-nitroso compounds of the pesticides atrazine, simazine and carbaryl with nitrogen oxides. (1980). PubMed.

- Table 5, Effect of Simazine on Nitrate: Carcinogenicity Effect of Nitrate on Simazine: Carcinogenicity - Interaction Profile for: Atrazine, Deethylatrazine, Diazinon, Nitrate, and Simazine. (n.d.). NCBI Bookshelf.

- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M

- Determination of N-Nitrosodimethylamine in Environmental Aqueous Samples by Isotope-Dilution GC/MS–SIM. (2025).

- Impact of agricultural activities on the occurrence of N-nitrosamines in an aquatic environment. (n.d.). Environmental Science - RSC Publishing.

- Chemistry and Fate of Simazine. (2007).

- Impact of agricultural activities on the occurrence of N -nitrosamines in an aquatic environment | Request PDF. (n.d.).

- Simazine application inhibits nitrification and changes the ammonia-oxidizing bacterial communities in a fertilized agricultural soil. (n.d.). PubMed.

- The Impacts of Nitrogen and Phosphorus from Agriculture on Delaware's Water Quality. (n.d.). University of Delaware.

- The Effects of Agricultural Runoff on the Kansas River Water Quality. (n.d.). University of Kansas.

- Reducing the Impact of Farming on W

Sources

- 1. Chemistry and fate of simazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 5. Simazine - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The Impacts of Nitrogen and Phosphorus from Agriculture on Delaware's Water Quality | University of Delaware [udel.edu]

- 7. Simazine application inhibits nitrification and changes the ammonia-oxidizing bacterial communities in a fertilized agricultural soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. Table 5, Effect of Simazine on Nitrate: Carcinogenicity Effect of Nitrate on Simazine: Carcinogenicity - Interaction Profile for: Atrazine, Deethylatrazine, Diazinon, Nitrate, and Simazine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Reducing the Impact of Farming on Water Quality : USDA ARS [ars.usda.gov]

- 12. k-state.edu [k-state.edu]

- 13. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Impact of agricultural activities on the occurrence of N-nitrosamines in an aquatic environment - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

N-Nitrososimazine: A Technical Guide on its Potential as a Disinfection Byproduct of Simazine

Abstract

This technical guide provides a comprehensive overview of N-Nitrososimazine, a potential N-nitroso disinfection byproduct (DBP) originating from the widely used triazine herbicide, simazine. While the presence of N-nitrosamines in drinking water is a subject of significant regulatory and health concern due to their carcinogenic properties, the specific formation, detection, and toxicology of this compound remain a critical knowledge gap. This document synthesizes existing literature on simazine chemistry, general N-nitrosamine formation mechanisms during water disinfection, advanced analytical methodologies, and toxicological paradigms for N-nitroso compounds. By extrapolating from the well-documented case of N-nitrosoatrazine and other analogous compounds, this guide offers a scientifically grounded framework for researchers, toxicologists, and water quality professionals to approach the study of this compound. We present a hypothesized formation pathway, a detailed, proposed analytical workflow for its detection and quantification in aqueous matrices, and a discussion of its potential toxicological significance. This guide is intended to serve as a foundational resource to stimulate and direct future research into this emerging contaminant of concern.

Introduction: The Simazine Context and the Rise of N-Nitroso DBPs

Simazine (6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine) is a selective pre-emergence herbicide extensively used for the control of broadleaf and grassy weeds in a variety of agricultural and non-agricultural settings.[1][2] Its persistence in soil and moderate water solubility contribute to its detection in surface and groundwater sources, posing a challenge for drinking water treatment.[2] The U.S. Environmental Protection Agency (EPA) has established a Maximum Contaminant Level (MCL) for simazine in drinking water due to its potential for long-term health effects, including impacts on the blood, kidneys, liver, and thyroid, as well as its classification as a possible human carcinogen.[1][3]

The disinfection of drinking water is a critical public health measure, but the reaction of disinfectants with natural organic matter and anthropogenic contaminants can lead to the formation of a wide array of disinfection byproducts (DBPs), many of which are of toxicological concern. Among these, the N-nitrosamine class of compounds has garnered significant attention due to the potent carcinogenicity of many of its members.[4] N-Nitrosodimethylamine (NDMA) is a well-studied example, classified as a probable human carcinogen (Group B2) by the EPA.[5]

Given that simazine is a secondary amine, it possesses the necessary chemical precursor structure for the formation of an N-nitrosamine, this compound, upon reaction with certain disinfectants. This guide will explore the potential for this compound to be formed during common water disinfection processes, the analytical strategies required for its identification and quantification, and its likely toxicological implications.

Hypothesized Formation Pathway of this compound during Water Disinfection

The formation of N-nitrosamines during water disinfection, particularly chloramination, is a complex process. The prevailing mechanism involves the reaction of a secondary amine with a nitrosating agent. In the context of chloramination, monochloramine (NH₂Cl) and dichloramine (NHCl₂) are key reactants.

The proposed pathway for the formation of this compound from simazine during chloramination is as follows:

-

Nucleophilic Attack: The secondary amine group on the simazine molecule acts as a nucleophile and attacks the electrophilic chlorine atom of monochloramine or dichloramine. This reaction leads to the formation of an unstable chlorinated unsymmetrical hydrazine intermediate.[6]

-

Oxidation: This hydrazine intermediate is then oxidized to form this compound. Dissolved oxygen and radical species are thought to play a significant role in this oxidation step.[6]

The following diagram illustrates this hypothesized formation pathway:

Caption: Hypothesized formation pathway of this compound from simazine during chloramination.

Several factors are known to influence the yield of N-nitrosamines during chloramination, and these are expected to be relevant for this compound formation:

-

pH: The formation of N-nitrosamines is highly pH-dependent. The speciation of chloramines and the reactivity of the amine precursor are both influenced by pH.

-

Disinfectant Dose and Type: The concentration of monochloramine and the ratio of chlorine to ammonia can impact the formation of dichloramine, a more reactive species in nitrosamine formation.

-

Temperature: Higher temperatures generally increase the rate of chemical reactions, potentially leading to higher this compound formation.

-

Presence of Other Water Constituents: The presence of natural organic matter (NOM) and other dissolved solids can compete for disinfectants and influence the formation pathways.

While chloramination is a primary focus, ozonation is another disinfection process that could potentially lead to the formation of this compound, although the mechanisms are less direct and may involve the formation of other reactive nitrogen species. Studies on the ozonation of simazine have primarily focused on its degradation and the formation of other byproducts.[7][8] Further research is needed to determine if this compound is a significant byproduct of simazine ozonation.

Analytical Methodologies for the Detection and Quantification of this compound

The detection of N-nitrosamines in water at the low nanogram-per-liter concentrations relevant to public health requires highly sensitive and selective analytical methods. The current state-of-the-art for nitrosamine analysis relies on chromatographic separation coupled with mass spectrometric detection.

Sample Preparation: Solid-Phase Extraction (SPE)

Due to the trace levels of this compound expected in water samples, a pre-concentration step is essential. Solid-phase extraction (SPE) is the most common and effective technique for this purpose.

Proposed SPE Protocol for this compound:

-

Sample Collection and Preservation: Collect a 500 mL to 1 L water sample in an amber glass bottle. To quench any residual disinfectant, add a dechlorinating agent such as ascorbic acid or sodium thiosulfate at the time of collection. Store the sample at 4°C and protect it from light to prevent photodegradation.

-

Cartridge Selection and Conditioning: A solid-phase extraction cartridge packed with a suitable sorbent, such as activated carbon or a polymeric resin, should be used. The cartridge is first conditioned with a sequence of solvents, typically dichloromethane, followed by methanol, and finally reagent water to activate the sorbent and remove any potential contaminants.

-

Sample Loading: The water sample is passed through the conditioned SPE cartridge at a controlled flow rate. The this compound molecules will adsorb onto the sorbent material.

-

Elution: After the entire sample has been loaded, the cartridge is washed with reagent water to remove any interfering substances. The trapped this compound is then eluted from the cartridge using a small volume of an organic solvent, such as dichloromethane.

-

Concentration: The eluate is collected and concentrated to a final volume of 1 mL or less using a gentle stream of nitrogen. This concentrated extract is then ready for instrumental analysis.

Instrumental Analysis: LC-MS/MS and GC-MS/MS

Both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are powerful techniques for the analysis of nitrosamines. The choice between the two depends on the volatility and thermal stability of the target analyte. Given the molecular weight and structure of this compound, LC-MS/MS is likely the more suitable technique.

Proposed LC-MS/MS Method:

-

Chromatographic Separation:

-

Column: A C18 reversed-phase column is a good starting point for separating this compound from other compounds in the extract.

-

Mobile Phase: A gradient elution using a mixture of water and methanol or acetonitrile, both with a small amount of formic acid to improve ionization, is recommended.

-

-

Mass Spectrometric Detection:

-

Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode would be appropriate for ionizing the this compound molecule.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred detection mode for its high selectivity and sensitivity. This involves selecting a specific precursor ion (the protonated molecular ion of this compound) and monitoring for one or more specific product ions that are formed upon collision-induced dissociation. Based on the structure of this compound (C₇H₁₁ClN₆O, MW: 230.65 g/mol ), potential precursor and product ions can be predicted and then optimized experimentally. Common fragmentation pathways for N-nitrosamines include the loss of the nitroso group (-NO) or cleavage of the N-N bond.[9][10]

-

The following diagram outlines the proposed analytical workflow:

Caption: Proposed analytical workflow for the determination of this compound in water.

Quantitative Data Summary (Hypothetical)

Since no experimental data for this compound is currently available, the following table presents a hypothetical summary of analytical parameters that would need to be determined during method validation.

| Parameter | Target Value | Justification |

| Limit of Detection (LOD) | < 1 ng/L | To be relevant for health-based guidelines for other nitrosamines. |

| Limit of Quantification (LOQ) | < 5 ng/L | To ensure accurate measurement at environmentally relevant concentrations. |

| Recovery | 70-130% | To demonstrate the efficiency of the extraction and analysis process. |

| Precision (RSD) | < 15% | To ensure the reproducibility of the method. |

| Linearity (R²) | > 0.995 | To demonstrate a reliable quantitative response over a range of concentrations. |

Toxicological Significance of this compound

The primary health concern associated with N-nitrosamines is their carcinogenicity. Many N-nitroso compounds are potent mutagens and carcinogens in animal models, and are classified as probable human carcinogens.[4] The mechanism of carcinogenicity for many nitrosamines involves metabolic activation by cytochrome P450 enzymes to form highly reactive electrophilic intermediates that can alkylate DNA, leading to mutations and the initiation of cancer.[11]

While there are no specific toxicological studies on this compound, its potential for adverse health effects can be inferred from the broader class of N-nitroso compounds and related N-nitroso pesticides.

Carcinogenicity and Mutagenicity

-

Structural Analogy: The presence of the N-nitroso functional group in this compound strongly suggests that it is likely to be a mutagen and a carcinogen.

-

Ames Test: The Ames test is a widely used in vitro assay to assess the mutagenic potential of chemical compounds. Many N-nitrosamines have shown positive results in the Ames test, often requiring metabolic activation (e.g., with a liver S9 fraction) to elicit a mutagenic response.[12][13] It is highly probable that this compound would also be mutagenic in such an assay.

-

In Vivo Studies: Animal carcinogenicity studies on a wide range of N-nitrosamines have demonstrated their ability to induce tumors in various organs, including the liver, lung, kidney, and esophagus.[14] Given the structural similarities to other carcinogenic N-nitroso compounds, it is reasonable to hypothesize that this compound would also be carcinogenic in vivo.

Need for Further Toxicological Evaluation

The lack of specific toxicological data for this compound represents a significant knowledge gap. To adequately assess its risk to human health, the following studies are warranted:

-

In vitro mutagenicity and genotoxicity assays: Including the Ames test and chromosomal aberration assays.

-

In vivo genotoxicity studies: To assess DNA damage in relevant target organs.

-

Subchronic and chronic toxicity/carcinogenicity bioassays in animal models: To determine its carcinogenic potential and identify target organs of toxicity.

Regulatory Landscape and Future Outlook

Currently, there are no specific regulatory limits for this compound in drinking water in the United States or by the World Health Organization (WHO). Regulatory efforts for nitrosamines have primarily focused on NDMA, for which some jurisdictions have established guidelines or notification levels.[15] The EPA has included several nitrosamines in its Unregulated Contaminant Monitoring Rule (UCMR) to gather data on their occurrence in public water systems.

The potential for this compound to be present in drinking water, coupled with the known carcinogenicity of the N-nitrosamine class, underscores the need for further investigation. The research community, water utilities, and regulatory agencies should collaborate to:

-

Develop and validate a standardized analytical method for the detection of this compound in water.

-

Conduct occurrence studies to determine the prevalence and concentration of this compound in drinking water sources, particularly those impacted by agricultural runoff containing simazine.

-

Perform toxicological studies to assess the carcinogenic and non-carcinogenic health risks associated with this compound exposure.

-

Evaluate the effectiveness of different water treatment technologies for the removal of simazine as a precursor and this compound itself.

Conclusion

This compound represents a potential, yet uncharacterized, disinfection byproduct of the widely used herbicide simazine. This technical guide has synthesized the available scientific knowledge to construct a plausible framework for its formation, analysis, and toxicological significance. While direct evidence for its presence and health effects in drinking water is currently lacking, the chemical principles of N-nitrosamine formation and the well-established carcinogenicity of this class of compounds provide a strong impetus for further research. The proposed analytical methodologies and the highlighted toxicological data gaps are intended to serve as a roadmap for the scientific community to address this emerging environmental health challenge. Proactive investigation into this compound is crucial for ensuring the continued safety of our drinking water supplies.

References

- Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.

-

Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. [Link]

- Charisiadis, P., Androutsopoulos, V. P., & Spandidos, D. A. (2014). Solid-phase extraction and high-performance liquid chromatography mass spectrometry analysis of nitrosamines in treated drinking water and wastewater. Molecular Medicine Reports, 10(6), 2853-2860.

-

Consumer Factsheet on Simazine - epa nepis. (n.d.). Retrieved January 14, 2026, from [Link]

-

Determination of Nitrosamines in Water by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS)1. (n.d.). Retrieved January 14, 2026, from [Link]

-

N-Nitrosodimethylamine | EPA. (n.d.). Retrieved January 14, 2026, from [Link]

-

Nitrosamines: A review of formation pathways, precursors, control, and occurrence in drinking water. (2017). MATEC Web of Conferences, 125, 04013. [Link]

-

Risks from Human Exposure to Simazine Residues in Groundwater. (2022). California Department of Pesticide Regulation. [Link]

- Schmezer, P., Pool, B. L., Lefevre, P. A., Callander, R. D., Ratpan, F., Tinwell, H., & Ashby, J. (1990). Assay-specific genotoxicity of N-nitrosodibenzylamine to the rat liver in vivo. Environmental and Molecular Mutagenesis, 15(4), 190-197.

-

Simazine in Tap Water: Hidden Health Risks & Solutions. (n.d.). Retrieved January 14, 2026, from [Link]

-

Use of Automated Solid-Phase Extraction and GC-MS/MS to Evaluate Nitrosamines in Water Matrices. (2012). American Laboratory. [Link]

- A Practical LC-MS/MS Method for the Detection of NDMA at Nanogram per Liter Concentrations in Multiple Water Matrices. (2012). Water, Air, & Soil Pollution, 223(9), 5793–5802.

- Analytical determination of N-nitroso compounds in pesticides by the United States Environmental Protection Agency--a preliminary study. (1978).

- Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261.

- Carcinogenicity and mutagenicity of N-nitroso compounds. (1979). Journal of the National Cancer Institute, 62(5), 1137-1141.

- Detection of mutagenicity in N-nitroso compounds with the Ames Test. (2018). Revista de la Facultad de Ciencias Químicas, 17(1), 7-12.

- Dispersive micro-solid phase extraction combined with gas chromatography-chemical ionization mass spectrometry for the determination of N-nitrosamines in swimming pool water samples. (2014).

- Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. (2024). Mutagenesis, 39(1), 1-13.

-

Current Thoughts on Risk Assessment Methodologies used to Assess the Carcinogenic Risk of N- Nitrosodimethylamine (NDMA). (n.d.). Retrieved January 14, 2026, from [Link]

- Analytical determination of N-nitroso compounds in pesticides by the United States Environmental Protection Agency--a preliminary study. (1978).

-

Activated Carbon and Ozone to Reduce Simazine in Water. (2020). Water, 12(10), 2883. [Link]

- Regulating Nitrosamines Now Will Be Controversial. (2016).

- NEW LC-MS/MS METHOD FOR THE DETERMINATION OF EIGHT NITROSAMINES IN DRINKING WATER. (2015). Environmental Engineering and Management Journal, 14(11), 2631-2638.

- Carcinogenicity and mutagenicity of N-nitroso compounds. (1979). Journal of the National Cancer Institute, 62(5), 1137-1141.

-

Simazine in Drinking Water | Health Effects & Filters | TapWaterData. (n.d.). Retrieved January 14, 2026, from [Link]

- In vivo and in vitro genotoxicity of several N-nitrosamines in extrahepatic tissues of the rat. (1990). Mutation Research/Genetic Toxicology, 241(1), 1-10.

-

Simazine | Australian Drinking Water Guidelines. (n.d.). Retrieved January 14, 2026, from [Link]

- Risks from Human Exposure to Simazine Residues in Groundwater. (2022).

-

An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. (2021). The Journal of Organic Chemistry, 86(4), 2989-3007. [Link]

-

Quantum chemical calculations of nitrosamine activation and deactivation pathways for carcinogenicity risk assessment. (2024). Frontiers in Chemistry, 12, 1387635. [Link]

- A Practical LC-MS/MS Method for the Detection of NDMA at Nanogram per Liter Concentrations in Multiple Water Matrices. (2012). Water, Air, & Soil Pollution, 223(9), 5793-5802.

-

Analytical Methods. (n.d.). Retrieved January 14, 2026, from [Link]

-

N-Nitrosodimethylamine in Drinking-water. (2008). World Health Organization. [Link]

- The carcinogenicity of N-nitroso compounds formed endogenously in mice from benzimidazole carbamate pesticides. (1977). Neoplasma, 24(1), 119-122.

- N ‐Nitroso Compounds. (2022). In Encyclopedia of Toxicology (pp. 1-10). Elsevier.

-

N-Nitrosamine Impurities in Ethalfluralin: Determination of an Overlooked Deleterious Source in Pesticides. (2023). Molecules, 28(10), 4236. [Link]

- Activated Carbon and Ozone to Reduce Simazine in Water. (2020).

-

Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review. (2023). Journal of Pharmaceutical Analysis, 13(5), 447-459. [Link]

- Simazine removal from water in a continuous bubble column by O3 and O3/H2O2. (2000).

-

Ambient Water Quality Criteria for Nitrosamines. (1980). U.S. Environmental Protection Agency. [Link]

- Kinetics of simazine advanced oxidation in water. (2002).

- In vivo genetic toxicity assessments for nitrosamines. (2023). Spanish Journal of Environmental Mutagenesis and Genomics, 24(1), 1-1.

- DNA damage induced by N-nitrosodibenzylamine and N-nitroso-alpha-acetoxybenzyl-benzylamine in mammalian cell systems and in vivo. (1990). Toxicology Letters, 52(3), 269-277.

- Ambient Water Quality Criteria for Nitrosamines. (1980). U.S. Environmental Protection Agency.

- Assay-specific genotoxicity of N-nitrosodibenzylamine to the rat liver in vivo. (1990). Environmental and Molecular Mutagenesis, 15(4), 190-197.

Sources

- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 2. softprowatersystems.com [softprowatersystems.com]

- 3. tapwaterdata.com [tapwaterdata.com]

- 4. Nitrosamines crisis in pharmaceuticals − Insights on toxicological implications, root causes and risk assessment: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Activated Carbon and Ozone to Reduce Simazine in Water [mdpi.com]

- 8. Simazine removal from water in a continuous bubble column by O3 and O3/H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mass spectrometry of N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

- 15. epa.gov [epa.gov]

An In-Depth Technical Guide to the Investigation of N-Nitrososimazine in Soil and Water

Foreword: The Imperative for Vigilance